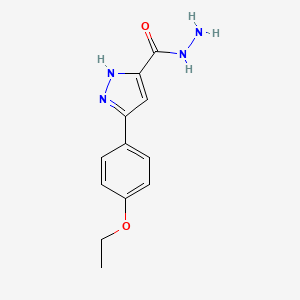

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Vue d'ensemble

Description

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the chemical class of pyrazole derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceutical research. The molecule's structure features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, providing a platform for various chemical modifications and reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves multistep organic reactions. Key steps may include Claisen condensation, Knorr cyclization, and subsequent reactions with hydrazine hydrate or other reagents to introduce the carbohydrazide functionality (Huang, 2008). The detailed synthesis route can vary based on the desired substituents and the specific chemical properties targeted in the final product.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction studies, revealing crucial information about the compound's crystalline form, molecular conformation, and intermolecular interactions. These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the nature of its crystalline state (Kumara et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, influenced by the presence of functional groups such as the ethoxyphenyl and carbohydrazide moieties. These reactions can include nucleophilic substitution, condensation, and cyclization reactions, depending on the reactants and conditions employed. The chemical properties of these compounds are significantly determined by the pyrazole core and the nature of its substituents, affecting reactivity, stability, and interaction with other molecules.

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline form, are crucial for its handling and application in various domains. These properties are typically assessed through spectroscopic methods, including FT-IR and NMR, alongside thermal analysis to determine stability and phase transitions (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are central to understanding the potential applications and behavior of this compound in chemical reactions. These properties can be explored through computational chemistry methods, such as density functional theory (DFT) calculations, to predict molecular orbitals, electronic structure, and potential reaction pathways (Karrouchi et al., 2020).

Applications De Recherche Scientifique

Corrosion Inhibition

A study by Paul, Yadav, and Obot (2020) investigated the use of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in acidic solutions. They found these compounds to be highly effective, with inhibition efficiencies up to 98.26% (Paul, Yadav, & Obot, 2020).

Synthesis and Characterization

Huang Jie-han (2008) conducted a study on the synthesis of ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate and its derivatives, including 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, exploring their structural properties (Huang Jie-han, 2008).

Antiviral and Cytotoxic Activities

Dawood et al. (2011) reported on the synthesis of pyrazole- and isoxazole-based heterocycles, including this compound derivatives, and their anti-HSV-1 and cytotoxic activities (Dawood et al., 2011).

Antibacterial Activity and DNA Gyrase Inhibition

Sun et al. (2013) developed N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, demonstrating potent antibacterial activity and DNA gyrase inhibition, indicating potential for treating bacterial infections (Sun et al., 2013).

Auxin Activities and Antiblastic Properties

Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives to study their auxin activities and antiblastic effects on wheat germ, contributing to agricultural research (Yue et al., 2010).

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) conducted a comprehensive study on the synthesis, structural, molecular docking, and spectroscopic evaluations of this compound, highlighting its potential in various biochemical applications (Karrouchi et al., 2021).

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-9-5-3-8(4-6-9)10-7-11(16-15-10)12(17)14-13/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHDDGOYLOOKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

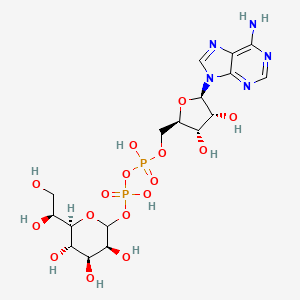

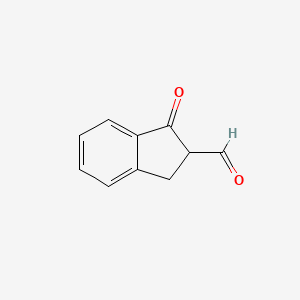

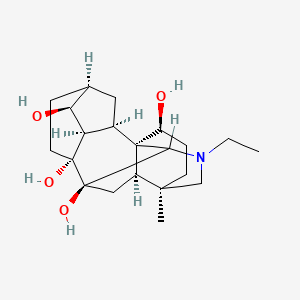

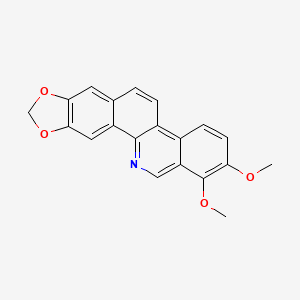

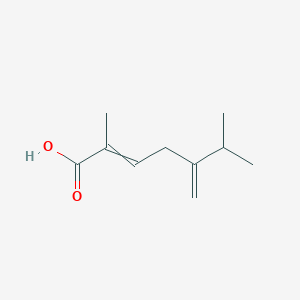

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)